N-((4-phenyl-1H-imidazol-2-yl)methyl)isoxazole-5-carboxamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
The structure of the ligand and its Pd (II) complex was characterized via IR, UV-visible, 1 H-NMR, 13 C-NMR, mass spectroscopy, TGA and powder XRD techniques .Chemical Reactions Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Physical and Chemical Properties Analysis
The structure of the ligand and its Pd (II) complex was characterized via IR, UV-visible, 1 H-NMR, 13 C-NMR, mass spectroscopy, TGA and powder XRD techniques .Scientific Research Applications
Angiotensin II Receptor Antagonists
A new series of nonpeptide angiotensin II receptor antagonists, showcasing the significance of imidazole derivatives in developing potent, orally active antihypertensives, represents a pivotal advancement in cardiovascular drug discovery. These compounds, characterized by their biphenylylmethyl imidazole structure, exemplify the therapeutic potential of imidazole derivatives in addressing hypertension, an area directly relevant to the structural motif of the queried compound (Carini et al., 1991).
Polyamides and Hydrogen Bonding
Research into polyamides derived from imidazole-containing diacids, such as 1-methyl-4,5-imidazoledicarboxylic acid, has revealed materials with excellent thermal stability and solubility in various solvents. These findings underscore the utility of imidazole-based compounds in material science, particularly in creating novel polymers with specific intramolecular hydrogen bonding patterns, which might be indirectly related to the structural features of N-((4-phenyl-1H-imidazol-2-yl)methyl)isoxazole-5-carboxamide (Bouck & Rasmussen, 1993).
Immunomodulatory Effects
Isoxazole derivatives, such as leflunomide and its metabolites, have shown promising results as disease-modifying antirheumatic drugs due to their ability to inhibit dihydroorotate dehydrogenase, a key enzyme in pyrimidine synthesis. This action reduces pyrimidine nucleotide pools, crucial for immune cell functions, highlighting the potential of isoxazole and imidazole compounds in developing new immunosuppressive therapies (Knecht & Löffler, 1998).
Antitumor Agents
The synthesis and antitumor properties of imidazotetrazine derivatives, including compounds with potential broad-spectrum antitumor activity, demonstrate the role of imidazole derivatives in cancer therapy. Such research underlines the critical role of imidazole moieties in developing novel antineoplastic agents, a category to which the query compound could theoretically contribute (Stevens et al., 1984).
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that the compound could potentially have various effects at the molecular and cellular level .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(5-phenyl-1H-imidazol-2-yl)methyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c19-14(12-6-7-17-20-12)16-9-13-15-8-11(18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFZPOLZMLXZCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)CNC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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